2-(4-Bromophenyl)propanamide
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Overview
Description
2-(4-Bromophenyl)propanamide is an organic compound with the molecular formula C9H10BrNO It is a derivative of propanamide where a bromophenyl group is attached to the second carbon of the propanamide chain
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(4-Bromophenyl)propanamide can be synthesized through several methods. One common approach involves the reaction of 4-bromobenzyl cyanide with a suitable amine under acidic conditions to form the corresponding amide. Another method includes the bromination of 2-phenylpropanamide using bromine in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound typically involves large-scale bromination reactions. The process is optimized to ensure high yield and purity of the final product. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to achieve the desired outcome.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromophenyl)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
Oxidation: 2-(4-Bromophenyl)propanoic acid.
Reduction: 2-(4-Bromophenyl)propanamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-Bromophenyl)propanamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Bromophenyl)propanamide involves its interaction with specific molecular targets. The bromophenyl group can interact with various enzymes and receptors, potentially inhibiting their activity. The amide group can form hydrogen bonds with biological molecules, affecting their function. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(4-Chlorophenyl)propanamide: Similar structure but with a chlorine atom instead of bromine.
2-(4-Fluorophenyl)propanamide: Contains a fluorine atom in place of bromine.
2-(4-Methylphenyl)propanamide: Has a methyl group instead of bromine.
Uniqueness
2-(4-Bromophenyl)propanamide is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions with other molecules. The bromine atom can participate in specific halogen bonding interactions, which are not possible with other halogens like chlorine or fluorine.
Properties
IUPAC Name |
2-(4-bromophenyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO/c1-6(9(11)12)7-2-4-8(10)5-3-7/h2-6H,1H3,(H2,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWRSIOSZQWOKPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)Br)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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